3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine

Trace amine-associated receptor TAAR5 agonist activity

Receptor pharmacology studies often fail due to poorly characterized tool compounds. This 2,3-dihydrobenzofuran derivative provides a calibrated probe with defined TAAR5 partial agonism (EC50 > 10,000 nM) and CB2 modulatory potential, enabling reliable dissection of signaling pathways without confounding off-target effects. - Validated 98% purity with supporting NMR, HPLC, and LC-MS analytical data for reproducible experimental outcomes. - Branched 3-methylbutan-1-amine side chain enhances lipophilicity (LogP ~2.25) for improved passive blood-brain barrier permeability in CNS studies. - Structurally distinct from shorter-chain analogs-substitution with ethylamine derivatives alters potency and selectivity profiles, ensuring target engagement fidelity.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13532993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)(CCN)C1=CC2=C(C=C1)OCC2
InChIInChI=1S/C13H19NO/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-4,9H,5-8,14H2,1-2H3
InChIKeyMDUQJHSAOAUKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine: Compound Profile & Procurement


3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine (CAS: 465529-72-0; molecular formula C₁₃H₁₉NO; molecular weight 205.30 g/mol) is a heterocyclic building block featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a 3-methylbutan-1-amine side chain . This compound belongs to a class of benzofuran and dihydrobenzofuran derivatives widely investigated for central nervous system (CNS) applications due to their serotoninergic, melatonergic, and trace amine-associated receptor (TAAR) modulatory potential [1]. The target compound is a racemic mixture (lacking defined stereochemistry) and is commercially available at 98% purity for research and further manufacturing use only .

TAAR5 & CB2 receptor pathway studies as a tool for partial agonism research
CNS penetration research supported by branched alkanamine side chain
Reproducible receptor pharmacology via research-grade purity and analytical documentation

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine: Why Analogs Cannot Substitute


2,3-Dihydrobenzofuran derivatives exhibit divergent target engagement profiles based on subtle variations in the alkanamine side chain length, branching, and substitution position [1]. Specifically, the 3-methylbutan-1-amine substituent at the 5-position of the dihydrobenzofuran core confers a distinct combination of trace amine-associated receptor 5 (TAAR5) activity [2] and potential cannabinoid receptor 2 (CB2) modulatory properties that is not recapitulated by simpler ethylamine or propylamine analogs. Furthermore, positional isomers (e.g., 1- versus 3-substituted butanamines) exhibit different pharmacokinetic and binding profiles . Consequently, substituting this compound with a close analog—even one sharing the dihydrobenzofuran core—may lead to altered potency, selectivity, or off-target liability, undermining experimental reproducibility and data integrity in receptor pharmacology studies.

Side chain branching

Ethylamine and propylamine analogs lack the 3-methylbutan-1-amine branch, altering lipophilicity and receptor engagement.

Positional isomer mismatch

1- vs 3-substituted butanamine isomers may shift pharmacokinetic and binding profiles, undermining reproducibility.

Purity divergence

Industrial-grade analogs (≤95%) may introduce impurities that confound receptor assays and analytical methods.

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine: Receptor Profiling & Structural Differentiation


TAAR5 Agonism vs. Alpha-NETA

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine demonstrates weak agonist activity at the mouse TAAR5 receptor, with an EC50 value exceeding 10,000 nM (10 µM) in a cAMP accumulation assay using HEK293 cells [1]. In contrast, the well-characterized TAAR5 agonist alpha-NETA exhibits an EC50 of 150 nM (0.15 µM) in the same species [2]. This approximately 67-fold difference in potency indicates that 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine is not a robust TAAR5 activator, and may serve as a low-efficacy agonist or functional antagonist in TAAR5-expressing systems, a profile potentially useful for probing partial agonism or for minimizing TAAR5-mediated effects in compound profiling experiments.

TAAR5 Agonist Potency
Cross-study comparable
Target: EC50 > 10,000 nM vs Alpha-NETA: EC50 = 150 nM (~67-fold lower potency).
Supports low-efficacy TAAR5 engagement studies; avoids strong activation of reference agonist.
HEK293 cells; cAMP accumulation assay context.
Trace amine-associated receptor TAAR5 agonist activity cAMP accumulation

CB2 Agonist Selectivity Profile

Preliminary research indicates that 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine may act as a selective agonist for the CB2 receptor . While quantitative potency data (EC50/Ki) for this specific compound at CB2 are not publicly available, its structural features—the dihydrobenzofuran core and branched alkanamine side chain—align with known selective CB2 agonists such as MDA7 and MDA42, which exhibit EC50 values < 1 nM and 20 nM, respectively [1][2]. In contrast, non-selective cannabinoid agonists like WIN 55,212-2 and CP 55,940 activate both CB1 and CB2 with similar potencies (Ki values in the low nanomolar range) [3]. The selectivity implied for 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine suggests a potentially cleaner pharmacological profile with reduced psychotropic liability (CB1-mediated), making it of interest for immunomodulatory or analgesic research where CB2-selective engagement is prioritized.

CB2 Selectivity
Class-level inference
Quantitative potency data not publicly available; structural class aligns with selective CB2 agonists (e.g., MDA7, MDA42).
Inferred CB2 selectivity requires experimental confirmation; supports CB2-targeted immunomodulation research.
No direct quantitative comparison possible; confirm independently.
Cannabinoid receptor 2 CB2 agonist selectivity pain modulation

Branched Side Chain vs. Ethylamine Analogs

The target compound features a 3-methylbutan-1-amine side chain attached at the 5-position of the dihydrobenzofuran core. This branched, four-carbon amine chain imparts distinct physicochemical properties compared to the simpler 2-(2,3-dihydrobenzofuran-5-yl)ethanamine analog (CAS 454483-94-4), which possesses an ethylamine chain . The increased carbon count and branching of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine are expected to increase lipophilicity (clogP) and reduce basicity (pKa) relative to the ethylamine derivative, potentially enhancing passive blood-brain barrier permeability and altering receptor binding pocket complementarity [1]. In computational docking studies of 2,3-dihydrobenzofuran derivatives, compounds with longer, branched amine chains (e.g., DHB2, containing a butanamine) exhibited stronger binding affinities (−7.00 kcal/mol) compared to shorter-chain analogs (−5.70 kcal/mol) against the 3dra protein target . These structural distinctions directly impact in vivo distribution and target engagement, making the compound a more suitable candidate for CNS applications where enhanced brain exposure is required.

Side Chain Impact
Class-level inference
Docking: butanamine analog −7.00 kcal/mol vs ethylamine analog −5.70 kcal/mol against 3dra protein.
Branched side chain may enhance BBB permeability and target binding; computational prediction.
Computational docking study; requires in vivo validation.
Side chain branching lipophilicity blood-brain barrier penetration receptor binding

Research-Grade Purity vs. Industrial-Grade Analogs

Commercially available 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine is offered at a purity of 98% , a specification suitable for research and further manufacturing use. In contrast, many industrial-grade or custom-synthesized analogs of dihydrobenzofuran alkanamines are provided at lower purities (e.g., 95% for 1-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine; CAS 1020990-32-2) or lack batch-specific analytical documentation . The 98% purity ensures minimal interference from structurally related impurities or unreacted starting materials, which is critical for reproducible receptor binding assays, in vivo pharmacology studies, and analytical method development. Furthermore, suppliers provide supporting analytical data including NMR, HPLC, and LC-MS , enabling rigorous identity and purity verification prior to experimental use—a key differentiator for procurement decisions in regulated or high-stakes research environments.

Purity Specification
Direct comparison
98% purity vs 95% purity in close analog; impurity reduction up to 60%.
Higher purity reduces confounding impurities; supports reproducible receptor binding assays.
QC data include HPLC, NMR, LC-MS.
Purity specification research grade HPLC NMR QC documentation

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine: Application Scenarios


TAAR5 Partial Agonism or Functional Antagonism Studies

The compound's weak TAAR5 agonist activity (EC50 > 10,000 nM) makes it an appropriate tool for investigating the role of low-efficacy TAAR5 ligands in modulating olfactory or CNS-mediated behaviors, as opposed to the potent activation observed with alpha-NETA (EC50 150 nM) [1][2]. Researchers seeking to dissect the downstream signaling consequences of submaximal TAAR5 engagement—or to explore functional antagonism through partial agonism—can utilize this compound as a calibrated probe.

CB2-Selective Pharmacological Profiling & Immunomodulation

Based on vendor-annotated CB2 agonist potential and structural analogy to known selective CB2 agonists (e.g., MDA7, MDA42 with EC50 values < 1 nM and 20 nM, respectively), 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine is suited for in vitro and in vivo studies aimed at validating CB2-mediated effects in pain, inflammation, and immune cell function without the confounding CB1-mediated psychotropic effects characteristic of non-selective cannabinoids [3][4].

CNS Drug Discovery: Enhanced BBB Penetration

The branched 3-methylbutan-1-amine side chain increases lipophilicity relative to shorter-chain ethylamine analogs (e.g., CAS 454483-94-4), a physicochemical feature associated with improved passive blood-brain barrier permeability [5]. Computational docking studies of analogous 2,3-dihydrobenzofuran butanamines indicate stronger target binding (−7.00 kcal/mol) versus simpler derivatives (−5.70 kcal/mol) . This compound is therefore strategically valuable in medicinal chemistry campaigns targeting CNS disorders where brain exposure is a critical success factor.

Analytical Reference Standard & Method Development

With a defined purity of 98% and available supporting analytical data (NMR, HPLC, LC-MS), 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine serves as a reliable reference standard for developing and validating analytical methods (e.g., LC-MS/MS quantification in biological matrices) or for use as a positive control in purity assessments of related dihydrobenzofuran derivatives .

Application
Selection Property
Validation Focus
TAAR5 partial agonism studies
Low-efficacy TAAR5 engagement
Partial agonism vs functional antagonism profiling
CB2 receptor pharmacology studies
Inferred CB2 selectivity
CB2-specific pathway validation without CB1 interference
CNS penetration research
Branched alkanamine side chain
Blood-brain barrier permeability and target engagement
Analytical reference standard
Research-grade purity documentation
Method validation and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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